molecular formula C7H8O4 B052329 4-Acetyl-5-hydroxy-5-methylfuran-2-one CAS No. 113702-28-6

4-Acetyl-5-hydroxy-5-methylfuran-2-one

Cat. No. B052329
M. Wt: 156.14 g/mol
InChI Key: XSAXYRVKSKGDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-5-hydroxy-5-methylfuran-2-one, commonly known as AHMF, is a natural compound found in a variety of fruits, including strawberries, raspberries, and blackberries. It is a member of the furanone family of compounds and has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of AHMF is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

AHMF has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, AHMF has been shown to have antioxidant properties, protecting cells from oxidative damage. In animal studies, AHMF has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using AHMF in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. Additionally, AHMF has been shown to have a variety of potential applications, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are a variety of potential future directions for research on AHMF. One area of interest is its potential as a food preservative, as its antimicrobial and antioxidant properties could help extend the shelf life of food products. Additionally, AHMF may have potential as a therapeutic agent for inflammatory diseases, such as arthritis. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

AHMF can be synthesized using a variety of methods, including the reaction of 5-methylfurfural with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 5-hydroxymethylfurfural with acetic anhydride and a catalyst.

Scientific Research Applications

AHMF has been the subject of scientific research due to its potential applications in various fields. It has been found to have antimicrobial and antioxidant properties, making it a potential candidate for use in food preservation. Additionally, AHMF has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.

properties

CAS RN

113702-28-6

Product Name

4-Acetyl-5-hydroxy-5-methylfuran-2-one

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

4-acetyl-5-hydroxy-5-methylfuran-2-one

InChI

InChI=1S/C7H8O4/c1-4(8)5-3-6(9)11-7(5,2)10/h3,10H,1-2H3

InChI Key

XSAXYRVKSKGDFB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=O)OC1(C)O

Canonical SMILES

CC(=O)C1=CC(=O)OC1(C)O

synonyms

2(5H)-Furanone, 4-acetyl-5-hydroxy-5-methyl- (9CI)

Origin of Product

United States

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